molecular formula C6H3F3N2O2 B12963415 2-(Difluoromethyl)-5-fluoro-3-nitropyridine

2-(Difluoromethyl)-5-fluoro-3-nitropyridine

Cat. No.: B12963415
M. Wt: 192.10 g/mol
InChI Key: WRBJJTRYURGXDN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoro-3-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-functionalized pyridine derivative using difluoromethylating reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluoro-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-5-fluoro-3-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents.

    Industry: Used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-5-nitropyridine
  • 2-(Difluoromethyl)-3-nitropyridine
  • 2-(Difluoromethyl)-4-nitropyridine

Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-3-nitropyridine exhibits unique properties due to the presence of both fluorine and nitro groups at specific positions on the pyridine ring. This unique arrangement can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-3-nitropyridine

InChI

InChI=1S/C6H3F3N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H

InChI Key

WRBJJTRYURGXDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)F

Origin of Product

United States

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